molecular formula C26H39NO7S B1242556 épothilone E CAS No. 201049-37-8

épothilone E

Numéro de catalogue: B1242556
Numéro CAS: 201049-37-8
Poids moléculaire: 509.7 g/mol
Clé InChI: FCCNKYGSMOSYPV-OKOHHBBGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Clinical Trials and Efficacy

Epothilone E has been evaluated in several clinical trials, demonstrating promising results in various types of cancer:

  • Breast Cancer : Epothilone E has shown effectiveness in combination therapies for triple-negative breast cancer (TNBC). Studies indicate improved outcomes when combined with capecitabine compared to traditional treatments .
  • Non-Small Cell Lung Cancer : Clinical evaluations have highlighted its potential in treating non-small cell lung cancer, particularly in patients who have developed resistance to conventional therapies .
  • Ovarian Cancer : Preclinical models suggest that epothilone E can effectively target ovarian cancer cells, providing a potential treatment avenue for patients with resistant forms of this disease .

Preclinical Studies

Preclinical studies have provided insights into the structure-activity relationship of epothilones, leading to the development of derivatives with enhanced potency and reduced toxicity. For instance, modifications to the side chain of epothilone E have resulted in compounds that maintain high antitumor activity while minimizing adverse effects .

Synthetic Development

The synthesis of epothilones has evolved significantly. Recent advancements include:

  • Solid-Phase Synthesis : Techniques have been developed for the solid-phase synthesis of epothilone E, facilitating the generation of large libraries for biological screening .
  • Biotechnological Approaches : Innovations such as CRISPR/Cas9 technology and metabolic engineering have enhanced the production yields of epothilones from microbial sources, allowing for more efficient synthesis and potential commercial applications .

Case Study 1: Combination Therapy in Breast Cancer

A clinical trial involving epothilone E combined with capecitabine demonstrated improved progression-free survival rates in patients with metastatic breast cancer resistant to taxanes. The trial highlighted the compound's ability to circumvent common resistance mechanisms associated with traditional therapies .

Case Study 2: Ovarian Cancer Treatment

In preclinical models, epothilone E exhibited significant cytotoxic effects against ovarian cancer cells that were previously unresponsive to standard treatments. The study emphasized its potential as a second-line treatment option for patients with advanced disease .

Mécanisme D'action

Target of Action

Epothilone E, like other members of the epothilone class, primarily targets microtubules . Microtubules are essential to cell division, and epothilones prevent cells from properly dividing by interfering with tubulin . Specifically, Epothilone E binds to the αβ-tubulin heterodimer subunit , which is the same binding site as paclitaxel .

Mode of Action

Upon binding to the αβ-tubulin heterodimer subunit, Epothilone E decreases the rate of αβ-tubulin dissociation, thus stabilizing the microtubules . Furthermore, it has been shown to induce tubulin polymerization into microtubules without the presence of GTP . This results in the formation of microtubule bundles throughout the cytoplasm .

Biochemical Pathways

The principal biochemical pathway affected by Epothilone E is the microtubule function . By inhibiting this function, Epothilone E stops cells from properly dividing . This mechanism of action is similar to that of paclitaxel . The metabolic biosynthetic potency of Epothilone E by Aspergillus fumigatus, an endophyte of Catharanthus roseus, raises the hope for commercial Epothilone E production .

Result of Action

The result of Epothilone E’s action is cytotoxicity and eventually cell apoptosis . It causes cell cycle arrest at the G2-M transition phase . Epothilone E possesses the same biological effects as paclitaxel both in vitro and in cultured cells . It is active against refractory tumors, being superior to paclitaxel in many respects .

Action Environment

The action of Epothilone E can be influenced by environmental factors. For instance, the metabolic biosynthetic potency of Epothilone E by Aspergillus fumigatus, an endophyte of Catharanthus roseus, suggests that the production of Epothilone E can be influenced by the growth conditions of the producing organism . .

Analyse Biochimique

Biochemical Properties

Epothilone E plays a crucial role in biochemical reactions by stabilizing microtubules, which are essential components of the cytoskeleton. This stabilization prevents the normal dynamic reorganization of the microtubule network, thereby inhibiting cell division. Epothilone E interacts with the αβ-tubulin heterodimer subunit of microtubules, binding to the same site as paclitaxel but with a different binding affinity . This interaction decreases the rate of αβ-tubulin dissociation, leading to the stabilization of microtubules and the formation of microtubule bundles throughout the cytoplasm .

Cellular Effects

Epothilone E exerts significant effects on various types of cells and cellular processes. It induces microtubule bundling and stabilization, leading to mitotic arrest and apoptotic cell death . In cancer cells, epothilone E has been shown to suppress microtubule dynamics in a concentration-dependent manner, similar to paclitaxel . This suppression of microtubule dynamics disrupts cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to cell cycle arrest at the G2-M transition phase and subsequent cytotoxicity .

Molecular Mechanism

The molecular mechanism of action of epothilone E involves the inhibition of microtubule function. By binding to the αβ-tubulin heterodimer subunit, epothilone E stabilizes microtubules and prevents their depolymerization . This stabilization leads to the formation of microtubule bundles and the inhibition of spindle function, which is essential for cell division . Additionally, epothilone E induces tubulin polymerization into microtubules without the presence of GTP, further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of epothilone E have been observed to change over time. The compound exhibits stability and maintains its microtubule-stabilizing properties over extended periods . Degradation of epothilone E can occur, leading to a decrease in its efficacy . Long-term studies have shown that epothilone E can cause sustained mitotic arrest and apoptotic cell death in cancer cells, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of epothilone E vary with different dosages in animal models. At lower doses, epothilone E has been shown to effectively stabilize microtubules and inhibit tumor growth . At higher doses, toxic effects such as neuropathy and myelosuppression have been observed . These dose-dependent effects highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

Epothilone E is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism can lead to the formation of active and inactive metabolites, which may influence the overall efficacy and toxicity of epothilone E . Additionally, epothilone E has been shown to affect metabolic flux and alter metabolite levels in cancer cells .

Transport and Distribution

Within cells and tissues, epothilone E is transported and distributed through interactions with transporters and binding proteins . The compound is known to be a substrate for efflux pumps such as P-glycoprotein, which can influence its intracellular concentration and distribution . Epothilone E’s localization and accumulation within cells are critical for its therapeutic effects, as it needs to reach sufficient concentrations at the target site to exert its microtubule-stabilizing properties .

Subcellular Localization

Epothilone E exhibits specific subcellular localization, primarily accumulating in the cytoplasm where it interacts with microtubules . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to microtubules to exert its stabilizing effects . Targeting signals and post-translational modifications may direct epothilone E to specific compartments or organelles, further modulating its activity and therapeutic potential .

Activité Biologique

Epothilone E is a member of the epothilone family, which are natural macrolide compounds derived from the myxobacterium Sorangium cellulosum. These compounds are primarily studied for their potent anticancer properties, particularly in overcoming resistance to traditional chemotherapeutic agents like taxanes. This article delves into the biological activity of epothilone E, focusing on its mechanisms of action, efficacy in various cancer models, and comparative studies with other epothilones.

Microtubule Stabilization
Epothilone E functions by stabilizing microtubules, similar to paclitaxel. This stabilization leads to enhanced polymerization of tubulin, which disrupts normal mitotic processes. The binding affinity of epothilone E to β-tubulin has been shown to be comparable to that of paclitaxel, making it an effective agent in inducing cell cycle arrest at the metaphase/anaphase transition. This results in apoptotic cell death due to the inability of cells to complete mitosis .

Induction of Apoptosis
The apoptotic effects of epothilone E are mediated through both intrinsic and extrinsic pathways. In various cancer cell lines, treatment with epothilone E has been associated with increased levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspases. Specifically, caspase-3 activation has been observed alongside the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis .

Efficacy in Cancer Models

Preclinical Studies
Epothilone E has demonstrated significant cytotoxicity against a range of cancer cell lines, including those resistant to conventional therapies. For instance, studies have indicated that epothilone E exhibits superior efficacy in triple-negative breast cancer (TNBC) models compared to paclitaxel and other standard treatments .

Clinical Relevance
While epothilone E itself may not yet be widely used in clinical settings, its derivatives like ixabepilone and utidelone have shown promising results in clinical trials for metastatic breast cancer. These derivatives highlight the potential for epothilones as effective agents against resistant cancer types .

Comparative Analysis with Other Epothilones

The following table summarizes key biological activities and properties of epothilone E compared to other well-studied epothilones:

Compound Mechanism Efficacy Clinical Status
Epothilone EMicrotubule stabilizationHigh cytotoxicity in vitroPreclinical
IxabepiloneMicrotubule stabilizationEffective against resistant tumorsApproved for clinical use
UtideloneMicrotubule stabilizationEffective in metastatic breast cancerApproved in China
Epothilone BMicrotubule stabilizationEffective against taxane-resistant cellsClinical trials

Case Studies

  • Triple-Negative Breast Cancer
    In a study examining the effects of epothilone E on TNBC cells, researchers found that treatment led to significant apoptosis via ROS generation and mitochondrial disruption. The study highlighted that epothilone E could overcome resistance mechanisms commonly seen with taxanes .
  • Ovarian Cancer Models
    Another study focused on the use of epothilone E in ovarian cancer cell lines demonstrated its ability to induce apoptosis through both intrinsic and extrinsic pathways. The findings suggested that epothilone E could activate death receptor signaling pathways, enhancing its anticancer efficacy .

Propriétés

IUPAC Name

(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-3-[(E)-1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]prop-1-en-2-yl]-8,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39NO7S/c1-14-7-6-8-18-20(33-18)10-19(15(2)9-17-13-35-22(12-28)27-17)34-23(30)11-21(29)26(4,5)25(32)16(3)24(14)31/h9,13-14,16,18-21,24,28-29,31H,6-8,10-12H2,1-5H3/b15-9+/t14-,16+,18+,19-,20-,21-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCNKYGSMOSYPV-OKOHHBBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@@H]2[C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)CO)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201049-37-8
Record name Epothilone E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201049378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EPOTHILONE E
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK5H6YZZ8A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
epothilone E
Reactant of Route 2
epothilone E
Reactant of Route 3
epothilone E
Reactant of Route 4
epothilone E
Reactant of Route 5
epothilone E
Reactant of Route 6
epothilone E

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.